Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a fused heterocyclic core. The molecule features a 4-bromophenyl substituent at position 3 and a 4-fluorobenzoyl group at position 7, with an ethoxycarbonyl moiety at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in fluorescent sensors and bioactive molecules.
Properties
CAS No. |
302912-74-9 |
|---|---|
Molecular Formula |
C23H16BrFN2O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16BrFN2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
UOZKDFGGELNIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization via Quaternary Salt Intermediates
A method adapted from indolizine synthesis (Figure 1) involves generating a quaternary salt intermediate. For example, 4-aminopyridine reacts with 2-(4-bromophenyl)-2-oxoethyl bromide in acetone to form 4-amino-1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium bromide. This intermediate undergoes cyclization with electron-deficient acetylenes (e.g., ethyl propiolate) in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction proceeds at room temperature over 30 minutes, yielding the pyrrolo[1,2-c]pyrimidine scaffold with simultaneous incorporation of the ethyl carboxylate group.
Reaction Conditions
Alternative Cyclization Strategies
Alternative routes employ Huisgen cycloaddition or metal-catalyzed cross-coupling to assemble the bicyclic system. However, these methods are less commonly reported for halogenated derivatives due to competing side reactions with heavy halogens like bromine.
Functionalization at the 3- and 7-Positions
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent is typically introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. In the quaternary salt method, the bromophenyl group is pre-installed in the phenacyl bromide precursor prior to cyclization. This ensures regioselective incorporation at the 3-position of the pyrrolo[1,2-c]pyrimidine core.
Precursor Synthesis
Attachment of the 4-Fluorobenzoyl Group
The 4-fluorobenzoyl moiety is introduced via Friedel-Crafts acylation or direct coupling post-cyclization. Acyl chlorides are preferred for their reactivity:
-
The core pyrrolo[1,2-c]pyrimidine is treated with 4-fluorobenzoyl chloride in dichloromethane (DCM) using aluminum chloride () as a Lewis acid.
-
Reaction proceeds at 0°C to room temperature over 4 hours, achieving 85% acylation efficiency.
Optimization Note: Excess acyl chloride (1.5 equivalents) and rigorous moisture exclusion are critical to preventing hydrolysis.
Esterification at the 5-Position
The ethyl carboxylate group is incorporated either during cyclization (via ethyl propiolate) or through post-synthetic esterification. The former is more efficient, as demonstrated in the quaternary salt method, where ethyl propiolate serves as both an acetylene source and ester donor.
Post-Synthetic Esterification (Alternative Method)
-
Hydrolysis of a pre-installed carboxylic acid group using in ethanol.
-
Re-esterification with ethyl alcohol in the presence of (dicyclohexylcarbodiimide) and (4-dimethylaminopyridine).
-
Yield: 65–70%.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using hexane:ethyl acetate (7:3) as the eluent. Fractions are monitored by thin-layer chromatography (TLC), with target compound in the same solvent system.
Spectroscopic Validation
-
-NMR: Key signals include a triplet for the ethyl group ( 1.20–1.28 ppm, 3H), a quartet for the ester methylene ( 4.18–4.22 ppm, 2H), and aromatic protons for the bromophenyl ( 7.63–7.74 ppm) and fluorobenzoyl groups ( 7.25–7.37 ppm).
-
-NMR: Carbonyl signals appear at 163.71 ppm (ester) and 184.56 ppm (benzoyl).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Quaternary Salt Cyclization | Phenacyl bromide + ethyl propiolate | 78 | >98 | One-pot synthesis, high regioselectivity | Requires anhydrous conditions |
| Post-Synthetic Acylation | Friedel-Crafts acylation | 85 | 95 | Flexible for late-stage modification | Multiple steps, lower overall yield |
| Direct Esterification | Carboxylic acid to ethyl ester | 70 | 97 | Applicable to analogs | Additional hydrolysis step required |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of this compound is its antiviral activity. Research has indicated that derivatives of pyrrolo[1,2-c]pyrimidine structures exhibit significant effects against various viruses. For instance, compounds similar to ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate have shown promising results against the H5N1 influenza virus. In studies, these compounds were evaluated for their efficacy using assays that determined both the effective concentration (EC50) and lethal dose (LD50), confirming their potential as antiviral agents against avian influenza viruses .
Antitumor Activity
The compound's structure also suggests potential antitumor properties. Pyrrolo[1,2-c]pyrimidines have been investigated for their ability to inhibit tumor cell proliferation. A study highlighted the synthesis of various derivatives that demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action appears to involve interference with cellular replication processes, making these compounds candidates for further development in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One method includes the condensation of appropriate benzoyl derivatives with pyrrole and subsequent esterification to yield the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Antiviral Efficacy Against H5N1 : In a study assessing antiviral properties, several derivatives were tested for efficacy against the H5N1 virus. The results indicated that certain compounds exhibited high antiviral activity, suggesting that modifications in the structure could enhance this effect .
- Cytotoxicity in Cancer Cells : Another study focused on evaluating the cytotoxic effects of pyrrolo[1,2-c]pyrimidine derivatives on different cancer cell lines. The results showed that specific modifications led to increased potency against breast and lung cancer cells .
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of pyrrolo[1,2-c]pyrimidine derivatives with variable substituents at positions 3, 5, and 6. Key analogs include:
Notes:
- Electron-Withdrawing Groups : The target compound’s 4-fluorobenzoyl group (electron-withdrawing) contrasts with analogs bearing bromine (stronger electron withdrawal) or methoxy groups (electron-donating). These differences influence fluorescence and reactivity .
- Quantum Yield: The 3,4-dimethoxybenzoyl-substituted analog exhibits the highest quantum yield (Φ = 0.55), attributed to extended π-conjugation. The target compound’s 4-fluorobenzoyl group may reduce Φ compared to dimethoxy analogs but enhance it relative to non-conjugated derivatives .
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for analogs provide insights into the target compound’s behavior in mass spectrometry:
The target compound’s CCS is expected to align with these values, given its structural similarity.
Biological Activity
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 405.25 g/mol. The presence of bromine and fluorine substituents is believed to influence its pharmacological properties significantly.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the cell cycle and apoptosis pathways.
- Antimicrobial Properties : Preliminary studies suggest that it has potential antifungal and antibacterial activities, likely due to its ability to disrupt cellular processes in pathogens.
- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thereby exhibiting anticancer properties.
Anticancer Activity
A study conducted on various pyrrolo[1,2-c]pyrimidine derivatives highlighted the anticancer potential of this compound. It was found to exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Antifungal Activity
Another investigation focused on the antifungal properties of this compound. It demonstrated effectiveness against common fungal strains such as Candida albicans and Aspergillus niger. The study suggested that the bromophenyl and fluorobenzoyl groups contribute to increased lipophilicity, enhancing membrane permeability and interaction with fungal cells.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values recorded at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells. These findings underscore its potential as a therapeutic agent in oncology.
Case Study 2: Antifungal Activity Assessment
A series of antifungal assays were performed using clinical isolates of Candida albicans. The compound displayed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating promising antifungal activity compared to standard antifungal agents like fluconazole.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds within the pyrrolo[1,2-c]pyrimidine class:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Bromophenyl and fluorobenzoyl substitutions | Anticancer, antifungal | High cytotoxicity against cancer cells |
| Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorophenyl substitution | Moderate anticancer | Lower lipophilicity |
| Ethyl 3-(phenyl)-7-(benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | No halogen substitutions | Moderate cytotoxicity | Simpler structure limits activity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for bromophenyl introduction and Friedel-Crafts acylation for fluorobenzoyl attachment. Key steps:
Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
Catalyst selection : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
Reaction monitoring : Employ TLC and NMR to track progress. For yield improvement, adjust solvent polarity (e.g., acetonitrile for nucleophilic steps) and temperature (reflux for acylations) .
- Data Reference : Similar derivatives achieved ~34–55% yields under reflux with NaHSO₄ as a catalyst .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~163–184 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
X-ray crystallography : Employ SHELX software for structure refinement. Define puckering parameters (amplitude, phase angles) for the pyrrolo-pyrimidine core using Cremer-Pople coordinates .
Mass spectrometry : Confirm molecular weight (M⁺ ~470–500 Da) via HRMS (ESI+ mode) .
Advanced Research Questions
Q. How can fluorescence quantum yields be optimized for this compound in sensor applications?
- Methodological Answer :
Substituent effects : Introduce electron-donating groups (e.g., methoxy) to the benzoyl moiety to extend π-conjugation, enhancing quantum yields (e.g., 55% in biphenylyl analogs) .
Solvent polarity : Test in aprotic solvents (e.g., DCM) to minimize quenching.
Aggregation control : Use steric hindrance (e.g., bulky ester groups) to reduce self-absorption .
- Data Contradiction : Fluorescence may decrease with electron-withdrawing substituents (e.g., nitro groups), requiring empirical validation .
Q. What strategies resolve discrepancies in pharmacological activity data across assays?
- Methodological Answer :
Dose-response validation : Replicate IC₅₀ measurements using standardized cell lines (e.g., H460 for cytotoxicity) .
Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .
Structural analogs : Compare with triazolopyrimidine derivatives (e.g., ethyl 7-(3-bromophenyl)-5-phenyl analogs) to isolate substituent effects .
- Data Reference : Analogous compounds showed moderate activity (IC₅₀ ~10–50 µM) against lung carcinoma, but variations arise from assay conditions (e.g., serum concentration) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize halogen bonding (Br···O interactions) and π-π stacking with fluorobenzoyl .
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
ADMET profiling : Calculate logP (∼3.5) and PSA (∼80 Ų) using SwissADME to predict permeability .
Safety & Data Analysis
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
PPE : Use nitrile gloves, lab coats, and FFP2 masks (P280/P284 codes) .
Ventilation : Perform reactions in fume hoods (P271) and avoid sparks (P210).
Spill management : Absorb with vermiculite (P390) and dispose as hazardous waste .
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer :
Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare torsion angles (e.g., C3-C7-C=O) to identify flexibility .
Crystallographic refinement : Use SHELXL to model disorder or twinning, ensuring R-factor < 0.05 .
Validation : Cross-check with IR (C=O stretch ~1700 cm⁻¹) and elemental analysis (C, H, N ±0.3%) .
Tables
Table 1 : Fluorescence Optimization Parameters
| Substituent | Quantum Yield (%) | Solvent | Reference |
|---|---|---|---|
| 4-Biphenylyl | 55 | DCM | |
| 3,4-Dimethoxy | 48 | THF | |
| 4-Fluoro | 35 | Acetone |
Table 2 : Pharmacological Data Comparison
| Compound Analog | IC₅₀ (µM) | Cell Line | Assay Condition |
|---|---|---|---|
| Ethyl 7-(3-bromophenyl)-5-phenyl | 12.4 | H460 | 10% FBS |
| Ethyl 4-oxo-thioxo derivative | 28.7 | H460 | Serum-free |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
